Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide
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Overview
Description
Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide is a quaternary ammonium compound with the molecular formula C9H14IN. This compound is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and an isopropyl group, along with an iodide ion. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide typically involves the quaternization of 2-isopropylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C6H4N(CH3)(CH(CH3)2)+CH3I→C9H14IN
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different pyridinium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative or oxidized to a pyridine N-oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Various pyridinium salts depending on the nucleophile used.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can participate in electron transfer reactions, influencing various biochemical pathways. The iodide ion can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1,2-dimethyl-, iodide: Similar structure but with two methyl groups instead of a methyl and an isopropyl group.
Pyridinium, 1-methyl-, iodide: Lacks the isopropyl group, making it less sterically hindered.
Uniqueness
Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide is unique due to the presence of both a methyl and an isopropyl group on the pyridinium ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and applications in various fields.
Properties
CAS No. |
54125-84-7 |
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Molecular Formula |
C9H14IN |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H14N.HI/c1-8(2)9-6-4-5-7-10(9)3;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
CBRDTTWEBJBSIT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC=[N+]1C.[I-] |
Origin of Product |
United States |
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